molecular formula C17H22O2 B8578897 Benzyl 1-allylcyclohexanecarboxylate

Benzyl 1-allylcyclohexanecarboxylate

Cat. No. B8578897
M. Wt: 258.35 g/mol
InChI Key: NANZTQFMJPRVED-UHFFFAOYSA-N
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Patent
US07375115B2

Procedure details

To a solution of benzyl cyclohexanecarboxylate (1.44 g) in tetrahydrofuran (40 mL) was added a 1M solution of lithium hexamethyldisilazane in tetrahydrofuran (9.9 mL) under ice cooling. The solution was stirred at room temperature for 1 hour under ice cooling, to which hexamethylphosporamide (2.3 mL) was added. The solution was then stirred for additional 10 minutes. To the solution was added allyl bromide (1.4 mL). The solution was stirred under ice cooling for 1 hour, to which allyl bromide (1.4 mL) was further added. The solution was stirred at room temperature for 18 hours. Water and 3N hydrochloric acid were added to the solution, and it was extracted with diethyl ether. The organic layer was washed in turn with water, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution. The solution was dried over anhydrous magnesium sulfate, and then, concentrated under reduced pressure. The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=99:1) to give the title compound (550 mg). This product was subjected to the subsequent step without further purification.
Quantity
1.44 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.9 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C[Si](C)(C)N[Si](C)(C)C.[Li].[CH2:27](Br)[CH:28]=[CH2:29].Cl>O1CCCC1.O>[CH2:29]([C:1]1([C:7]([O:9][CH2:10][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH:28]=[CH2:27] |f:1.2,^1:25|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)OCC1=CC=CC=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
9.9 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C=C)Br
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1 hour under ice cooling, to which hexamethylphosporamide (2.3 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The solution was then stirred for additional 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
was further added
STIRRING
Type
STIRRING
Details
The solution was stirred at room temperature for 18 hours
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed in turn with water, saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=99:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)C1(CCCCC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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